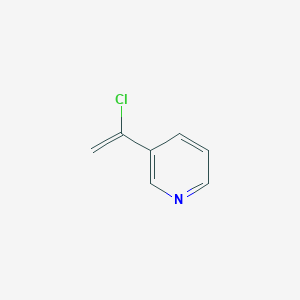
3-(1-Chlorovinyl)pyridine
Overview
Description
3-(1-Chlorovinyl)pyridine is a chemical compound that contains a total of 15 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Synthesis Analysis
The synthesis of 3-(1-Chlorovinyl)pyridine involves several steps. One method involves a mixture of the nitrile, acrolein, and Cu2CI 2 in dry benzene, which is heated in a stainless-steel autoclave, followed by the addition of POCI 3 . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of 3-(1-Chlorovinyl)pyridine includes a pyridine ring, which is a six-membered heterocycle with carbon and nitrogen in the ring . The nitrogen atom is sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis
The chemical reactions involving 3-(1-Chlorovinyl)pyridine are complex and varied. For example, it can undergo reactions to form pyrimidoquinolindione derivatives via a multicomponent reaction and subsequent formylation with Vilsmeier–Haack reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine, a component of 3-(1-Chlorovinyl)pyridine, include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
1. Organometallic Intermediate Modeling
3-(1-Chlorovinyl)pyridine derivatives have been studied in the context of organometallic chemistry, particularly as models for intermediates in reactions. For instance, Follett and McNeill (2006) investigated the reduction of cis-1,2-dichlorovinyl(pyridine)cobaloxime, a complex that serves as a model for the organometallic intermediate in the dechlorination of trichloroethylene by cobalamin. This research explored the mechanisms of Co-C bond cleavage following reduction, contributing to our understanding of organometallic reaction pathways (Follett & McNeill, 2006).
2. Synthesis of Heterocyclic Systems
Pyridine derivatives, including those related to 3-(1-Chlorovinyl)pyridine, are significant in synthesizing heterocyclic systems with potential biological activity. Li, Hong, and Su (2009) described an efficient method for synthesizing 3,5,6-trisubstituted-2-chloropyridines, which are crucial for creating various biologically active heterocyclic compounds. Their work has implications for drug design and the synthesis of complex organic molecules (Li, Hong, & Su, 2009).
3. Antimicrobial Activity
Some derivatives of 3-(1-Chlorovinyl)pyridine have shown promise in antimicrobial applications. Donkor et al. (1995) synthesized 6,7-annulated pyrido[2,3-d]pyrimidines, which exhibited moderate antimicrobial activity against various microbes, including Staphylococcus aureus. This research suggests the potential of chlorovinyl pyridine derivatives in developing new antimicrobial agents (Donkor et al., 1995).
4. Heterocyclic Compound Synthesis
The synthesis of various heterocyclic compounds, using intermediates related to 3-(1-Chlorovinyl)pyridine, has been a subject of research. For example, Kato, Sato, and Wagai (1981) explored reactions leading to the formation of alkynylpyridine and chlorovinyl pyridines, providing insight into novel synthetic pathways for heterocyclic compounds (Kato, Sato, & Wagai, 1981).
5. Catalysis and Dehalogenation Studies
Research has also focused on the use of (chlorovinyl)cobaloxime complexes, which are relevant to 3-(1-Chlorovinyl)pyridine, in understanding catalytic processes, specifically in B12-catalyzed dehalogenation of chlorinated ethylenes. The study by Rich, DeGreeff, and McNeill (2002) on synthesizing these complexes offers insights into catalytic mechanisms and the role of such compounds in environmental dehalogenation processes (Rich, DeGreeff, & McNeill, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-chloroethenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQHGEZDSWNXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CN=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507615 | |
| Record name | 3-(1-Chloroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Chloroethenyl)pyridine | |
CAS RN |
63671-83-0 | |
| Record name | 3-(1-Chloroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B3355731.png)
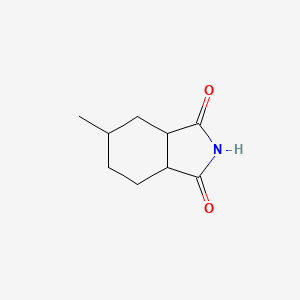

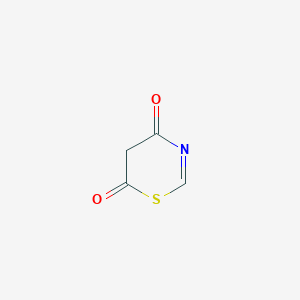
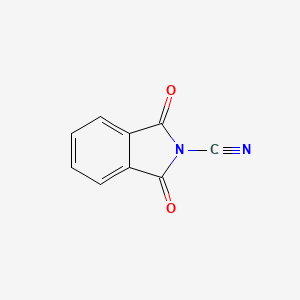
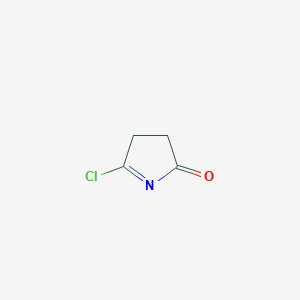
![(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B3355790.png)

![1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile](/img/structure/B3355792.png)
![[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine](/img/structure/B3355799.png)
![4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B3355806.png)


![2-Methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3355836.png)